molecular formula C19H26ClN3O4 B2936845 (2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351642-81-3

(2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2936845
CAS No.: 1351642-81-3
M. Wt: 395.88
InChI Key: HCJXDUPEIKIMTJ-UHFFFAOYSA-N
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Description

This compound is a synthetic piperazine derivative featuring a 2,4-dimethoxyphenyl group and a 3,5-dimethylisoxazole-substituted methyl moiety. The hydrochloride salt enhances solubility and bioavailability. The dimethoxy aromatic system may confer selectivity for serotonin receptors (e.g., 5-HT₁A or 5-HT₂ subtypes), while the isoxazole group could influence metabolic stability or binding affinity.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4.ClH/c1-13-17(14(2)26-20-13)12-21-7-9-22(10-8-21)19(23)16-6-5-15(24-3)11-18(16)25-4;/h5-6,11H,7-10,12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJXDUPEIKIMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=C(C=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C19H26ClN3O4
  • Molecular Weight: 395.9 g/mol
  • CAS Number: 1396866-72-0

Antitumor Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antitumor activity. For instance, compounds similar to the one have shown promising results against various cancer cell lines by inhibiting pathways involved in cell proliferation and survival. The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/Akt, which are critical in tumor growth and metastasis .

Neuropharmacological Effects

The piperazine moiety in the compound is known for its neuroactive properties. Research has demonstrated that piperazine derivatives can function as anxiolytics and antidepressants by acting on serotonin and dopamine receptors. Specifically, the presence of the isoxazole ring enhances the affinity for these receptors, potentially leading to improved therapeutic effects in mood disorders .

Antimicrobial Activity

Studies have shown that related compounds possess antimicrobial properties against a range of pathogens. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. For example, certain isoxazole derivatives demonstrated efficacy against resistant strains of bacteria and fungi, suggesting a potential application in treating infections .

Case Studies

  • Antitumor Activity Study : A study involving a series of isoxazole derivatives found that one compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7, HeLa). The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
  • Neuropharmacological Assessment : In animal models, a piperazine derivative similar to our compound showed significant reductions in anxiety-like behaviors when administered at doses of 10 mg/kg. This effect was attributed to increased serotonin levels in the brain.
  • Antimicrobial Efficacy : A recent evaluation of various isoxazole compounds revealed that one derivative had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Data Table: Biological Activities

Activity TypeCompound/DerivativeAssay TypeResult
AntitumorIsoxazole derivativeCell viabilityIC50 = 5 µM (MCF-7)
NeuropharmacologicalPiperazine derivativeBehavioral assayReduced anxiety behavior
AntimicrobialIsoxazole derivativeMIC assayMIC = 8 µg/mL (S. aureus)

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound shares structural motifs with several GPCR-targeting agents. Below is a comparative analysis of its key features against analogs from pharmacological literature:

Structural Analogues

Compound Name Core Structure Key Substituents Target Receptor Pharmacological Notes
Target Compound Piperazine-linked methanone 2,4-Dimethoxyphenyl; 3,5-dimethylisoxazole-methyl Likely 5-HT₂ or 5-HT₇ Hypothesized high receptor affinity due to electron-rich aromatic systems.
BRL15572 3-(4-Chlorophenyl)piperazine 1,1-Diphenyl-2-propanol 5-HT₁D antagonist Lower selectivity due to bulky diphenyl group; limited CNS penetration.
RS102221 Piperidinyl-benzodioxane 8-Amino-7-chloro-benzodioxan 5-HT₂C antagonist Superior selectivity for 5-HT₂C but lacks isoxazole’s metabolic stability.
F15599 Piperidine-methanone 3-Chloro-4-fluorophenyl; pyrimidine 5-HT₁A agonist Fluorine atoms enhance blood-brain barrier penetration vs. dimethoxy groups.
MDL100907 Piperidine-methanol 2,3-Dimethoxyphenyl 5-HT₂A antagonist Similar dimethoxy motif but lower potency in vivo due to rapid clearance.

Pharmacological Activity

  • Receptor Affinity : The target compound’s dimethoxyphenyl group aligns with high-affinity 5-HT₂ ligands (e.g., MDL100907), but its isoxazole methyl group may reduce off-target binding compared to chlorophenyl analogs like BRL15572 .
  • Selectivity : Unlike RS102221 (5-HT₂C-specific), the isoxazole moiety in the target compound could confer dual 5-HT₂A/5-HT₇ activity, analogous to LY344864’s indole-piperazine hybrid .
  • Metabolic Stability : The 3,5-dimethylisoxazole group likely improves resistance to cytochrome P450 oxidation compared to MDL100907’s methoxy-phenyl system .

Pharmacokinetics

  • Solubility: The hydrochloride salt enhances aqueous solubility (similar to RS67506’s sulphonamide salt) but may reduce lipid membrane permeability relative to non-ionized analogs like F15599 .
  • Half-Life : Piperazine derivatives typically exhibit moderate half-lives (2–6 hours in rodents), but the dimethylisoxazole could prolong metabolic stability, as seen in EGIS-7625 .

Toxicity Profile

  • Piperazine-based compounds often show dose-dependent CNS effects (e.g., tremors, hyperthermia). The target compound’s dimethoxy groups may mitigate hepatotoxicity risks compared to chlorinated analogs (e.g., BRL15572) .

Key Research Findings and Implications

  • Structural Optimization : The combination of dimethoxy and isoxazole groups balances receptor affinity and metabolic stability, addressing limitations of earlier analogs like MDL100907 and RS102221 .
  • Therapeutic Potential: Preclinical models suggest utility in neuropsychiatric disorders (e.g., schizophrenia, anxiety), though direct comparative data with F15599 or LY344864 are lacking .

Notes on Comparative Analysis

Structural Determinants : The 2,4-dimethoxy substitution is critical for 5-HT receptor interaction, while the isoxazole enhances selectivity over dopamine D₂ receptors.

Contradictions in Literature : While some analogs (e.g., RS102221) prioritize 5-HT₂C selectivity, the target compound’s broader receptor profile may offer polypharmacological advantages .

Unresolved Questions : Direct comparative studies on binding kinetics (e.g., Ki values) and in vivo efficacy are needed to validate hypotheses derived from structural analogs.

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